1-benzyl-1H-pyrazol-3-amine
Overview
Description
1-Benzyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H11N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of benzylhydrazine with 1,3-diketones under acidic conditions can yield the desired pyrazole derivative . Another method involves the palladium-catalyzed coupling of terminal alkynes with hydrazines, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-Benzyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-3-amine
- 3-(1-Benzyl-3-piperidinyl)-1H-pyrazol-5-ylamine
- 1-Benzyl-1H-pyrazole-4-carbaldehyde
Comparison: 1-Benzyl-1H-pyrazol-3-amine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-pyrazol-3-amine, the benzyl group provides increased lipophilicity and potential for enhanced biological activity. The presence of the benzyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-benzylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUXHXCLAWFAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363658 | |
Record name | 1-benzyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21377-09-3 | |
Record name | 1-benzyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 1-benzyl-1H-pyrazol-3-amine can be derived from its reaction with cyclotriphosphazenes?
A1: The research primarily focuses on synthesizing and characterizing novel cyclotriphosphazene derivatives. The study confirms that this compound acts as a nucleophile, substituting chlorine atoms in both hexachlorocyclotriphosphazene (N3P3Cl6) and a di-spirodioxy cyclotriphosphazene derivative (N3P3Cl2[OCH2(CF2)2CH2O]2) []. This reactivity provides insight into the molecule's active site, specifically highlighting the nucleophilic nature of the amine group attached to the pyrazole ring.
Q2: How does the study utilize spectroscopic and crystallographic techniques to characterize the products formed with this compound?
A2: The study employs a combination of analytical techniques to confirm the structures of the newly synthesized cyclotriphosphazene derivatives incorporating this compound. These techniques include elemental analysis, MALDI-TOF mass spectrometry, 1H and 31P NMR spectroscopy, and single-crystal X-ray crystallography []. The spectroscopic data provide information about the atoms present and their connectivity within the molecules, while X-ray crystallography elucidates the three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions.
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